molecular formula C7H4BrClN2 B15055488 7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956386-38-1

7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B15055488
CAS No.: 1956386-38-1
M. Wt: 231.48 g/mol
InChI Key: COYGYRJWDHYRKN-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine scaffold.

Properties

IUPAC Name

7-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGYRJWDHYRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=NC=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256716
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956386-38-1
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956386-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the bromination and chlorination of 1H-pyrrolo[3,2-c]pyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The compound shares structural similarities with several halogenated pyrrolopyridines. Key analogs include:

Compound Name CAS Number Molecular Formula Purity (%) Key Differences Source
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-59-5 C₇H₄BrClN₂ 97 Bromo/chloro at positions 5/6; [2,3-b] ring system
4-Bromo-1H-pyrrolo[3,2-c]pyridine 1190309-89-7 C₇H₅BrN₂ N/A Bromo at position 4; lacks chloro substituent
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine 1082040-89-8 C₈H₇BrN₂ N/A Methyl at position 7; bromo at 6
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190317-85-1 C₇H₄BrClN₂ 100 Bromo/chloro at positions 3/6; [2,3-b] ring system

Key Observations :

  • Ring System Variations : The [3,2-c] vs. [2,3-b] ring numbering alters the spatial arrangement of substituents, impacting electronic properties and binding interactions .
  • Substituent Effects : The presence of methyl groups (e.g., 6-Bromo-7-methyl analog) enhances lipophilicity, while halogen positioning influences reactivity in cross-coupling reactions .

Biological Activity

7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by a fused pyrrole and pyridine ring structure. The presence of bromine and chlorine atoms enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound effectively reduced proliferation in breast cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests its potential as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cancer progression and inflammation. For example, it has been suggested that this compound can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Breast Cancer Cell Lines : A study reported that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in MDA-MB-231 breast cancer cells .
  • Antibacterial Testing : In a comparative study against established antibiotics, this compound showed comparable or superior activity against resistant strains of bacteria .

Data Tables

Biological Activity IC50/MIC Values References
Anticancer (breast cancer)<10 µM
Antimicrobial (S. aureus)3.12 - 12.5 µg/mL
Anti-inflammatory effectsNot quantified

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